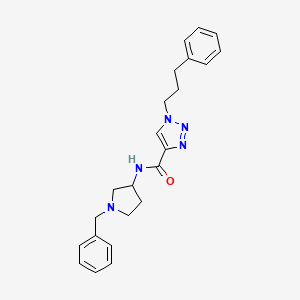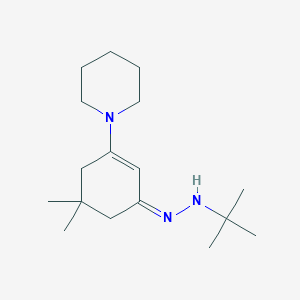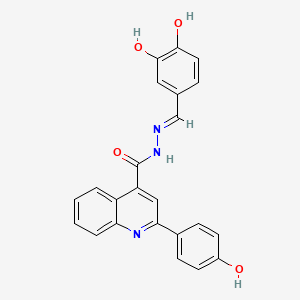
N-(1-benzyl-3-pyrrolidinyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-3-pyrrolidinyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, commonly known as BPTC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTC has been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. In
作用機序
The exact mechanism of action of BPTC is not fully understood, but it is thought to act on the GABAergic system, which plays a crucial role in the regulation of anxiety, depression, and seizures. BPTC has been found to enhance the activity of GABA receptors, leading to increased GABAergic neurotransmission.
Biochemical and Physiological Effects:
BPTC has been found to have a range of biochemical and physiological effects. It has been shown to decrease anxiety and depression-like behavior in animal models, as well as to reduce the severity and frequency of seizures. BPTC has also been found to increase the levels of GABA in the brain, which is thought to contribute to its anticonvulsant and anxiolytic effects.
実験室実験の利点と制限
One of the main advantages of BPTC for lab experiments is its specificity for the GABAergic system, which makes it a useful tool for studying the role of this system in various physiological and pathological processes. However, one of the limitations of BPTC is its relatively low potency, which can make it difficult to achieve the desired effects at lower doses.
将来の方向性
There are several future directions for research on BPTC. One area of interest is the development of more potent analogs of BPTC that can be used at lower doses. Another area of interest is the investigation of the long-term effects of BPTC on the brain and behavior. Additionally, further research is needed to fully understand the mechanism of action of BPTC and its potential applications in the treatment of neurological and psychiatric disorders.
Conclusion:
BPTC is a promising compound with a range of potential applications in scientific research. Its specificity for the GABAergic system makes it a useful tool for studying the role of this system in various physiological and pathological processes. While further research is needed to fully understand the mechanism of action of BPTC and its potential applications, it is clear that this compound has significant potential for future scientific research.
合成法
The synthesis of BPTC involves the reaction of 1-benzyl-3-pyrrolidinylamine with 3-phenylpropanoyl chloride to form the intermediate N-benzyl-3-phenylpropanoylpyrrolidine. This intermediate is then reacted with sodium azide and copper sulfate to form the triazole ring, resulting in the final product, BPTC.
科学的研究の応用
BPTC has been found to exhibit a range of biological activities, making it a promising candidate for scientific research. One of the most significant applications of BPTC is in the field of neuroscience, where it has been found to have anticonvulsant and anxiolytic effects. BPTC has also been found to have antidepressant effects, making it a potential treatment for depression.
特性
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-1-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c29-23(24-21-13-15-27(17-21)16-20-10-5-2-6-11-20)22-18-28(26-25-22)14-7-12-19-8-3-1-4-9-19/h1-6,8-11,18,21H,7,12-17H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVJNSNJQXPHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CN(N=N2)CCCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-{[1-(1,3-benzothiazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B6023361.png)
![methyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B6023362.png)


![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-thiophenecarboxamide](/img/structure/B6023379.png)
![N-cyclopropyl-3-[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6023390.png)
![{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6023397.png)

![methyl 3-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B6023408.png)
![2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6023426.png)
![N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6023430.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-3-methylbenzamide](/img/structure/B6023439.png)